(3,6-Dichloropyridazin-4-yl)methanamine
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Overview
Description
(3,6-Dichloropyridazin-4-yl)methanamine is a chemical compound with the molecular formula C5H5Cl2N3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dichloropyridazin-4-yl)methanamine typically involves the chlorination of pyridazine derivatives. One common method involves the reaction of 4,6-dihydroxy-pyrimidine with sulfur oxychloride in the presence of a catalyst such as boric acid. The reaction mixture is heated to reflux, and the product is isolated by distillation and crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3,6-Dichloropyridazin-4-yl)methanamine can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols for substitution reactions. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require heating or the use of catalysts.
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives.
Scientific Research Applications
(3,6-Dichloropyridazin-4-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Research: It may be used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of (3,6-Dichloropyridazin-4-yl)methanamine is not well-documented. like other pyridazine derivatives, it may interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine: Another compound with a similar structure but different functional groups.
3,6-Dichloropyridazine-4-carboxylic acid: A related compound with a carboxylic acid group instead of an amine.
Properties
IUPAC Name |
(3,6-dichloropyridazin-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-4-1-3(2-8)5(7)10-9-4/h1H,2,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXOYXUEYSOORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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